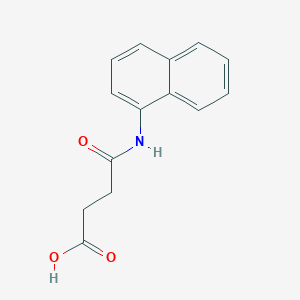

4-(1-Naphthylamino)-4-oxobutanoic acid

Übersicht

Beschreibung

4-(1-Naphthylamino)-4-oxobutanoic acid is an organic compound that features a naphthalene ring system attached to an amino group and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Naphthylamino)-4-oxobutanoic acid typically involves the reaction of 1-naphthylamine with succinic anhydride. The reaction proceeds through the formation of an amide bond between the amino group of 1-naphthylamine and the anhydride group of succinic anhydride, followed by hydrolysis to yield the final product. The reaction conditions generally include heating the reactants in an appropriate solvent such as toluene or xylene, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified using large-scale chromatographic techniques or crystallization methods.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The molecule contains three reactive sites:

-

Aromatic Naphthylamino Group :

-

Undergoes electrophilic substitution (e.g., halogenation, nitration) due to the electron-rich naphthyl ring.

-

-

Ketone (4-Oxo Group) :

-

Participates in nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄ to form 4-hydroxybutanoic acid derivatives).

-

-

Carboxylic Acid (-COOH) :

Cyclization Reactions

Polyphosphoric acid (PPA) facilitates intramolecular cyclization to form heterocyclic compounds:

-

Example : Heating with PPA at 100–120°C promotes dehydration, forming γ-lactams or naphtho-fused quinoline derivatives .

-

Mechanism : The carboxylic acid and amino groups undergo cyclodehydration to generate a five- or six-membered ring.

Cross-Coupling Reactions

The naphthyl group enables participation in metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Stability and Decomposition

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

4-(1-Naphthylamino)-4-oxobutanoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution. The compound's unique structure allows for the formation of derivatives that may exhibit enhanced properties or activities.

Reactivity and Derivatives

The compound can undergo several types of reactions:

- Oxidation : The naphthalene ring can be oxidized to produce naphthoquinone derivatives.

- Reduction : The carbonyl group in the butanoic acid moiety can be reduced to yield alcohol derivatives.

- Substitution : The amino group can participate in substitution reactions, leading to various derivatives.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromic acid | Naphthoquinone derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohol derivatives |

| Substitution | Acyl chlorides, sulfonyl chlorides | Various substituted derivatives |

Biological Research

Enzyme Inhibition Studies

The compound has been investigated for its potential role in enzyme inhibition. Its structure suggests it may interact with specific enzymes or proteins, making it useful in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Protein Interactions

Research indicates that this compound can form strong π-π interactions with aromatic amino acids in proteins. This property is significant for studies involving protein-ligand interactions, which are crucial for drug design and development.

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the synthesis of dyes and pigments. Its unique structural features contribute to the color properties of these materials, making it valuable in textile and paint industries.

Case Studies

Wirkmechanismus

The mechanism of action of 4-(1-Naphthylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The naphthalene ring system allows for strong π-π interactions with aromatic amino acids in proteins, while the butanoic acid moiety can form hydrogen bonds with active site residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Naphthylamine: A simpler compound with a naphthalene ring and an amino group.

Naphthalene-1-acetic acid: Contains a naphthalene ring and an acetic acid moiety.

4-(1-Naphthyl)phenylboronic acid: Features a naphthalene ring and a boronic acid group.

Uniqueness

4-(1-Naphthylamino)-4-oxobutanoic acid is unique due to the presence of both an amino group and a butanoic acid moiety attached to the naphthalene ring

Biologische Aktivität

4-(1-Naphthylamino)-4-oxobutanoic acid (CAS No. 37642-93-6) is a compound characterized by a unique structure that combines an amino acid derivative with a naphthyl group. This structural configuration suggests potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. The compound's potential applications and biological activities warrant thorough investigation.

Chemical Structure and Properties

This compound has the molecular formula C14H13NO3 and a molecular weight of approximately 243.26 g/mol. Its structure features:

- Functional Groups : A carboxylic acid group, an amine group, and a ketone functional group.

- Naphthyl Group : This bicyclic aromatic structure is common in many biologically active compounds, suggesting potential interactions with biological targets.

Anticancer Potential

The presence of the naphthyl moiety in this compound suggests potential anticancer properties. Compounds with similar structures have been documented to inhibit cell proliferation and induce apoptosis in cancer cell lines through various mechanisms, including enzyme inhibition and receptor modulation . Specifically, the compound may interact with key enzymes involved in cancer metabolism, such as Aldo-Keto Reductase (AKR) enzymes, which are known to play roles in steroid metabolism and cancer progression .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound could inhibit specific enzymes related to cell proliferation or metabolic pathways critical for tumor growth.

- Receptor Interaction : Its structural features may allow it to bind to receptors involved in cellular signaling pathways, potentially altering cellular responses.

Synthesis and Characterization

Studies have reported the synthesis of derivatives of this compound using various organic synthesis techniques. The characterization of these compounds through NMR spectroscopy has provided insights into their structural integrity and potential reactivity .

In Vivo Studies

While direct in vivo studies specifically focusing on this compound are scarce, related compounds have been tested in animal models. These studies typically assess the compound's efficacy in reducing tumor growth or modulating immune responses, indicating a need for further exploration into this particular compound's effects .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-Aminobenzoic Acid | C7H7NO2 | Simpler structure; lacks naphthyl group |

| Naphthalene-2-sulfonic Acid | C10H9O3S | Contains sulfonate; used in dye chemistry |

| 2-Naphthylamine | C10H9N | Primary amine; used in dye manufacturing |

The unique combination of functionalities in this compound may offer distinct reactivity patterns compared to these similar compounds, enhancing its potential utility in both synthetic chemistry and biological applications.

Eigenschaften

IUPAC Name |

4-(naphthalen-1-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJMMPAVUBUMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350625 | |

| Record name | 4-(1-naphthylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37642-93-6 | |

| Record name | 4-(1-naphthylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.